N-Glucosylnicotinate

Description

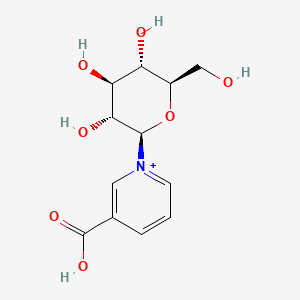

N-Glucosylnicotinate (CAS: 25905-63-9) is a glycosylated derivative of nicotinic acid, characterized by the covalent linkage of a β-D-glucopyranosyl moiety to the pyridinium nitrogen of nicotinic acid. Its molecular formula is C₁₂H₁₅NO₇, with an average molecular mass of 285.252 g/mol and a monoisotopic mass of 285.084852 g/mol . The compound has five stereocenters and is systematically named 1-(β-D-glucopyranosyl)pyridinium-3-carboxylate (IUPAC) . It is recognized across databases under identifiers such as CHEBI:49125, KEGG:C03003, and MetaCyc:CPD-446 .

This compound is biosynthesized via the enzymatic reaction between UDP-α-D-glucose and nicotinate, yielding UDP as a byproduct . This glycosylation enhances its solubility and alters its pharmacokinetic properties compared to non-glycosylated nicotinic acid derivatives.

Properties

Molecular Formula |

C12H16NO7+ |

|---|---|

Molecular Weight |

286.26 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/p+1/t7-,8-,9+,10-,11-/m1/s1 |

InChI Key |

CRXJVFIHZPTDKA-KAMPLNKDSA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts N-Glucosylnicotinate with structurally related nicotinate derivatives:

Key Observations :

- Glycosylation: this compound’s β-D-glucose moiety distinguishes it from non-glycosylated derivatives like nicotinic acid and nicotinamide. This modification likely enhances membrane permeability and stability .

- Biological Activity: this compound exhibits a strong correlation with TNF-α inhibition (|r| = 0.966) in anti-inflammatory studies, outperforming flavonoids like quercetin derivatives in IL-10 modulation .

Metabolic Pathways

- This compound : Synthesized via glycosyltransferase-mediated coupling of UDP-α-D-glucose and nicotinate .

- Nicotinic Acid : Converted to NAD+ through the Preiss-Handler pathway, critical for cellular energy metabolism.

Research Findings and Data

Anti-Inflammatory Efficacy (this compound)

A 2024 study on Farfarae Flos extracts identified this compound as a potent TNF-α inhibitor, with a correlation coefficient of 0.966 in vitro. This surpassed quercetin derivatives (e.g., Isoquercitrin, r = 0.830 for IL-10) .

Hyperphosphatemia Management (Nicotinic Acid)

A meta-analysis of 15 clinical trials (1966–2015) confirmed nicotinic acid’s efficacy in reducing serum phosphate levels in dialysis patients (mean reduction: 1.2 mg/dL), though gastrointestinal side effects limit its use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.